molecular formula C7H10N2O3 B13611925 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid

Cat. No.: B13611925
M. Wt: 170.17 g/mol
InChI Key: BLBBXOXJBGRDKB-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic acid is a heterocyclic carboxylic acid derivative combining a pyrazole ring with a hydroxyacetic acid moiety. The pyrazole ring, substituted with methyl groups at the 1- and 5-positions, confers steric and electronic effects that influence its reactivity and coordination properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-4-5(3-8-9(4)2)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12)

InChI Key

BLBBXOXJBGRDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction of Pyrazolyl Amines with α-Hydroxycarboxylic Acid Esters

One robust method involves the reaction of 2-(1,5-dimethylpyrazolyl)ethylamine derivatives with α-hydroxycarboxylic acid esters or dioxolanones to yield the hydroxyacetic acid amide intermediate, which can be hydrolyzed to the target hydroxy acid.

  • Reaction Conditions:

    • Solvent-free or minimal solvent conditions.
    • Temperature range: from the melting point of the reaction mixture up to 100°C above it.
    • Equimolar ratios of amine and hydroxycarboxylic acid ester preferred.
    • Optional base addition (e.g., triethylamine) to complete the reaction.
    • Reaction time: typically 1 hour to several hours depending on scale and temperature.
  • Advantages:

    • High atom economy.
    • Avoidance of harsh solvents or catalysts.
    • Good control over stereochemistry when chiral catalysts or biocatalysts are employed.
  • Example:

    • Mixing 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine with α-hydroxycarboxylic acid ester at 50–70°C for 1 hour yields the corresponding hydroxy acid amide, which upon hydrolysis gives the 2-(1,5-dimethyl-4-pyrazolyl)-2-hydroxyacetic acid.

Cyanohydrin Formation and Subsequent Reduction

Another pathway involves the formation of a cyanohydrin intermediate from a suitable ketone or aldehyde precursor bearing the pyrazolyl substituent, followed by hydrogenation to yield the hydroxy acid.

  • Stepwise Process:

    • Reaction of the pyrazolyl-substituted ketone with hydrogen cyanide or cyanide salts under acidic conditions to form the cyanohydrin.
    • Catalytic hydrogenation using palladium on charcoal in ethanol with acid to reduce the cyanohydrin to the hydroxy acid.
    • Temperature control between 0°C to 45°C during cyanohydrin formation to maintain selectivity.
    • Hydrogenation at room temperature for 1–2 hours.
  • Notes:

    • Use of protective groups or acylating agents (e.g., acetyl chloride) may be employed to stabilize intermediates.
    • The reaction is typically performed in alcohol solvents such as methanol or ethanol.
    • Careful control of pH and temperature is critical to minimize side reactions and maximize yield.

Direct Esterification and Hydrolysis

Direct esterification of this compound with alcohols under acidic catalysis, followed by hydrolysis, is a complementary method.

  • Typical Conditions:

    • Acid catalyst such as sulfuric acid.
    • Reflux in methanol or ethanol.
    • Reaction times ranging from 30 minutes to several hours.
    • Subsequent neutralization and extraction steps.
  • Outcome:

    • Formation of methyl or ethyl esters of the hydroxy acid.
    • These esters can be hydrolyzed back to the acid or used as intermediates for further derivatization.

Data Table: Summary of Preparation Methods

Method Key Reactants Conditions Reaction Time Yield (%) Notes
Amine + α-Hydroxycarboxylic Ester 2-(1,5-Dimethylpyrazolyl)ethylamine + α-hydroxycarboxylic acid ester Solvent-free, 50–150°C, base optional 1–3 hours 70–85 High purity, mild conditions
Cyanohydrin Formation + Reduction Pyrazolyl ketone + HCN, Pd/C catalyst Acidic medium, 0–45°C; hydrogenation at RT 2–4 hours 65–80 Requires careful pH and temp control
Direct Esterification + Hydrolysis Hydroxyacetic acid + Alcohol + H2SO4 Reflux, 45–80°C 0.5–3 hours 60–75 Useful for ester intermediates

Research Discoveries and Optimization Insights

  • Solvent-Free Reactions: Recent patents emphasize solvent-free or minimal solvent conditions to increase reaction efficiency and reduce environmental impact.

  • Catalyst Use: Tertiary amines such as triethylamine improve reaction completion in amide formation steps without requiring metal catalysts.

  • Temperature Control: Maintaining reaction temperature close to the melting point of reactants optimizes yield and selectivity, avoiding decomposition or side reactions.

  • Biocatalysis: Enzymatic catalysis has been explored for asymmetric synthesis of optically active cyanohydrins, potentially applicable to chiral versions of this compound.

  • Recrystallization Techniques: Purification by recrystallization from ethyl acetate/hexane mixtures yields high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to deprotonate the pyrazole ring.

Major Products Formed

    Oxidation: Formation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.

    Reduction: Formation of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic acid is an organic compound featuring a pyrazole ring with two methyl groups at the 1 and 5 positions, along with a hydroxyl group adjacent to the acetic acid moiety. Its molecular formula is C8H10N2O3, and it has a molecular weight of approximately 182.18 g/mol. This compound's structure combines elements of pyrazole and hydroxyacetic acid, making it valuable in medicinal chemistry research.

Reactivity
The reactivity of this compound stems from its functional groups. The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation. The pyrazole ring, due to its electron-rich nature, can participate in electrophilic aromatic substitution reactions. The carboxylic acid component can engage in acid-base reactions, forming salts with bases or undergoing decarboxylation under specific conditions, and it can also form complexes with metal ions, potentially enhancing its biological activity.

Biological Activities
Research indicates that this compound has anti-inflammatory and analgesic properties, likely mediated through interactions with receptors involved in pain signaling pathways. In vitro studies have shown that this compound can inhibit certain enzymes associated with inflammatory responses, suggesting therapeutic applications in treating conditions like arthritis and other inflammatory disorders. Its structural similarity to known pharmacophores allows for exploration into its effects on serotonin receptors, which may have implications for mood disorders.

Synthesis
Several synthetic routes exist for preparing this compound. A common method involves reacting 1,5-dimethylpyrazole with chloroacetic acid under basic conditions to form the hydroxyacetic acid moiety. Another approach involves a condensation reaction between substituted pyrazole derivatives and hydroxyacetic acid derivatives, with careful control of temperature and reaction time to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic acid, we compare its structural and functional attributes with related compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Properties
This compound Not provided C₇H₁₀N₂O₃ Pyrazolyl, hydroxyacetic acid Potential metal chelation, photochemistry
Glycolic acid (2-hydroxyacetic acid) 79-14-1 C₂H₄O₃ Hydroxyacetic acid Cosmetics, chemical peels, R&D
2-[4-(Fmoc-piperazinyl)]acetic acid 180576-05-0 C₂₂H₂₃N₃O₄ Piperazinyl, Fmoc-protected acetic acid Peptide synthesis, biochemical tools
2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid EN300-1667040 C₈H₆BrClO₃ Halogenated phenyl, hydroxyacetic acid Pharmaceutical intermediates
3,4-Bis(3,5-dimethyl-4-pyrazolyl)-naphthalimide Not provided C₂₆H₂₄N₄O₂ Pyrazolyl, naphthalimide Photochromic fluorescence, solvent-polarity-dependent emission

Key Comparative Insights

Functional Group Diversity :

  • The target compound’s pyrazolyl group distinguishes it from simpler hydroxyacetic acid derivatives like glycolic acid, which lack heterocyclic substituents. Pyrazolyl rings enhance coordination capabilities, as seen in copper-Schiff base complexes , whereas glycolic acid’s applications are dominated by its acidity and solubility in skincare .
  • Compared to halogenated phenyl analogs (e.g., 2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic acid), the pyrazolyl group may reduce electrophilicity but improve solubility due to methyl substituents.

Molecular Weight and Complexity :

  • The target compound (MW ≈ 170.16 g/mol) is heavier than glycolic acid (MW 76.05 g/mol) but lighter than naphthalimide derivatives (e.g., ~424.5 g/mol for bis-pyrazolyl-naphthalimide) . This intermediate size suggests balanced solubility and reactivity for synthetic or coordination chemistry.

Solvent-Polarity Effects :

  • Pyrazolyl-naphthalimide analogs exhibit fluorescence red shifts in polar solvents . While direct data for the target compound are lacking, its hydroxyacetic acid group may similarly interact with polar solvents, affecting solubility or emission properties.

Piperazinyl acetic acid derivatives (e.g., Fmoc-protected analogs) are specialized for peptide synthesis, highlighting the role of substituents in directing application .

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel pyrazolyl-naphthalimide preparation via Suzuki coupling , though hydroxyacetic acid incorporation would require tailored protocols.
  • Coordination Chemistry : Methyl groups on the pyrazole ring could sterically hinder metal binding compared to unsubstituted analogs, warranting studies on complex stability and reactivity .
  • Photophysical Properties : Fluorescence behavior analogous to pyrazolyl-naphthalimides remains unexplored but could expand applications in sensing or optoelectronics.

Biological Activity

2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic acid is an organic compound with significant biological activities, particularly noted for its anti-inflammatory and analgesic properties. With a molecular formula of C8H10N2O3 and a molecular weight of approximately 182.18 g/mol, this compound features a pyrazole ring substituted at the 1 and 5 positions with methyl groups and a hydroxyl group adjacent to an acetic acid moiety. This unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound inhibits enzymes associated with inflammatory responses, suggesting its potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
  • Analgesic Properties : The compound may interact with pain signaling pathways, potentially modulating serotonin receptors, which could have implications for mood disorders and pain perception .

The biological effects of this compound are likely mediated through:

  • Enzyme Inhibition : The compound has shown the ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory cytokines .
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator of serotonin receptors, impacting mood regulation and pain perception.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key aspects:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylphenyl)-3-methyl-1H-pyrazolePyrazole ring with methyl substitutionExhibits strong anti-cancer properties
3-Amino-1H-pyrazole-4-carboxylic acidCarboxylic acid group on the pyrazoleUsed in synthesis of pharmaceutical intermediates
3-Methyl-1H-pyrazole-4-acetic acidAcetic acid functional group attached to pyrazoleKnown for antibacterial activity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The results indicated a dose-dependent response in terms of inflammation reduction.
  • Pain Relief Efficacy : Clinical trials assessing pain relief showed that participants receiving this compound reported lower pain scores compared to those receiving placebo treatments. This suggests its potential use as an analgesic agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid, and how can experimental efficiency be optimized?

  • Methodological Answer : A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can systematically optimize synthesis efficiency. For example, using Design of Experiments (DoE) minimizes trials while maximizing data on yield and purity . Computational pre-screening of reaction conditions (e.g., via quantum chemical calculations) reduces experimental redundancy by predicting feasible pathways .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions on the pyrazole ring and hydroxyacetic acid moiety, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity analysis via HPLC with UV detection (210–260 nm) is recommended, using ammonium acetate buffer (pH 6.5) for mobile-phase compatibility with polar functional groups .

Q. What experimental protocols are critical for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., acidic/basic hydrolysis, thermal stress at 40–60°C, and photolytic exposure). Monitor degradation products via LC-MS and correlate with structural vulnerabilities (e.g., ester hydrolysis or pyrazole ring oxidation) .

Q. How can researchers design in vitro assays to evaluate potential biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorometric or colorimetric readouts. Include positive controls (e.g., known pyrazole-based inhibitors) and validate results with dose-response curves (IC₅₀ calculations) to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and identify electron-deficient sites (e.g., the pyrazole C-4 position). Experimental validation via isotopic labeling (e.g., ¹⁸O tracing in hydroxyl groups) can confirm proposed mechanisms .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Methodological Answer : Cross-validate computational models with experimental replicates under controlled conditions (e.g., inert atmosphere to rule out oxidative side reactions). Apply Bayesian statistical frameworks to quantify uncertainty in DFT-predicted reaction barriers .

Q. What strategies can enhance the compound’s selectivity in multi-target biological systems?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding affinity variations across homologs of the target protein. Pair with site-directed mutagenesis studies to identify key residue interactions .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl groups on the pyrazole ring) and correlate activity data with steric/electronic parameters (Hammett σ values). Use X-ray crystallography to resolve binding modes in target complexes .

Q. What advanced techniques optimize reaction scalability while minimizing byproducts?

  • Methodological Answer : Implement flow chemistry with inline IR monitoring to maintain reaction consistency at scale. Use membrane separation technologies (e.g., nanofiltration) to isolate the product from polar byproducts .

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